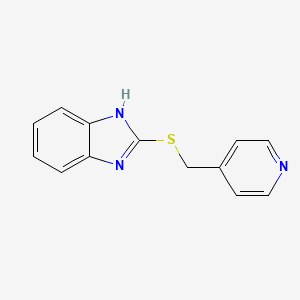

2-((2-(4-Pyridyl)methyl)thio)benzimidazole

Übersicht

Beschreibung

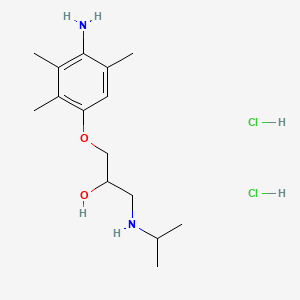

“2-((2-(4-Pyridyl)methyl)thio)benzimidazole” is a chemical compound with the molecular formula C13H11N3S . It is a derivative of benzimidazole, which is a heterocyclic compound that is an essential scaffold in drug and pharmaceutical development . This compound exhibits antibacterial properties that are selective for Helicobacter spp .

Synthesis Analysis

The synthesis of this compound involves a parallel chemistry expansion of the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold . This process yields a set of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, which display potent and selective activities against the gastric pathogen Helicobacter pylori .

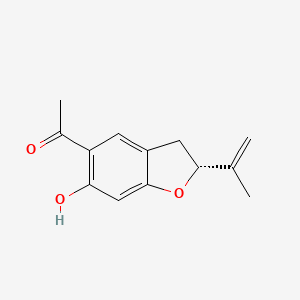

Molecular Structure Analysis

The molecular structure of “2-((2-(4-Pyridyl)methyl)thio)benzimidazole” consists of 17 heavy atoms . The compound has a topological polar surface area of 66.9 Ų and a complexity of 243 . The compound’s exact mass and monoisotopic mass are both 241.06736854 g/mol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzimidazole derivatives: are widely recognized for their role as corrosion inhibitors . They are particularly effective in protecting metals from corrosion in aggressive corrosive media such as 1 M HCl , 1 M HNO3 , and 1.5 M H2SO4 . These compounds, including 2-((2-(4-Pyridyl)methyl)thio)benzimidazole, form a protective film on the metal surface, significantly reducing the rate of corrosion. They are known to act as mixed-type inhibitors, with a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biological Activity

Benzimidazole and its derivatives exhibit a broad spectrum of biological activities . They are structurally similar to DNA bases, which allows them to mimic their properties and interact with biological systems. This compound has been found to have antimicrobial , antifungal , antiviral , and anticancer properties. It can also be used in the synthesis of drugs like Albendazole and Omeprazole , which treat a variety of conditions .

Coordination Chemistry

In coordination chemistry, benzimidazole derivatives are used to synthesize complexes with various metals. These complexes have been studied for their spectral and catalytic properties , as well as their enhanced biological activities. The coordination of benzimidazole compounds with metals can lead to new materials with potential applications in medicinal chemistry and photovoltaics .

Optical Sensing

Due to their structural properties, benzimidazole derivatives can be utilized as optical sensors . They can serve as bioimaging agents, helping in the visualization of biological processes. Their ability to fluoresce under certain conditions makes them valuable in the field of bioimaging .

Pharmacological Research

Benzimidazole compounds are being actively researched for their pharmacological activities . They have shown promise as potent antibacterial agents against resistant organisms, including methicillin and vancomycin-resistant S. aureus . The ongoing research aims to develop new drugs based on these compounds to combat antibiotic resistance .

Anticancer Research

The anticancer properties of benzimidazole derivatives are a significant area of study. These compounds have been reported to exhibit cytotoxic activities against cancer cells. Research is focused on understanding their mechanisms of action and developing them into effective chemotherapeutic agents .

Wirkmechanismus

Target of Action

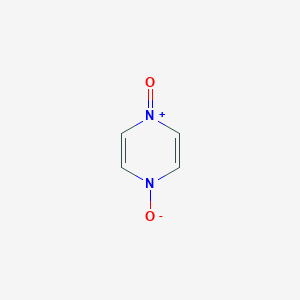

Benzimidazole derivatives are known to have a wide range of targets due to their versatile heterocyclic structure .

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their versatile heterocyclic structure .

Pharmacokinetics

Benzimidazole derivatives are usually associated with various kinds of pharmacokinetic and pharmacodynamic properties .

Result of Action

Benzimidazole derivatives are known to have a wide range of antimicrobial properties .

Action Environment

Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(pyridin-4-ylmethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTXQYUQXAYWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178242 | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

CAS RN |

23593-14-8 | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

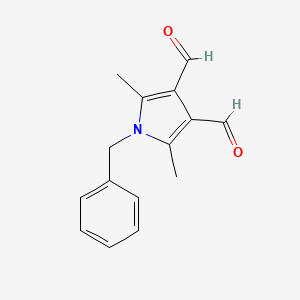

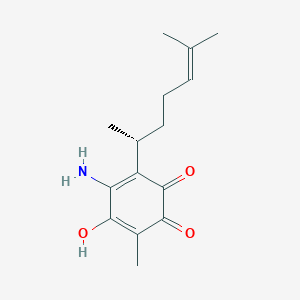

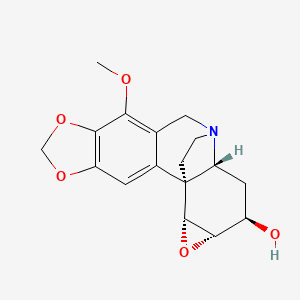

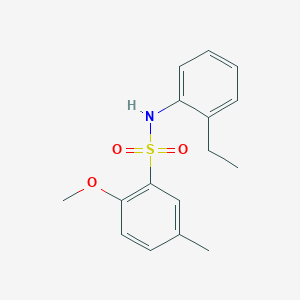

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-fluoroethyl)-4H-pyrimidin-2-one](/img/structure/B1204095.png)

![2-[[4-[Bis(3-hydroxy-1,4-dioxo-2-naphthyl)methyl]phenyl]-(3-hydroxy-1,4-dioxo-2-naphthyl)methyl]-3-hydroxy-naphthalene-1,4-dione](/img/structure/B1204105.png)

![N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B1204109.png)